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molecular formula C6H4Br2N2O2 B8586323 3,5-Dibromo-4-methyl-2-nitropyridine

3,5-Dibromo-4-methyl-2-nitropyridine

Cat. No. B8586323
M. Wt: 295.92 g/mol
InChI Key: VVZNUQZNIGFAJE-UHFFFAOYSA-N
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Patent
US06440993B1

Procedure details

2-amino-3,5-dibromo-4-methylpyridine (8 g, 30.0 mmol) was cooled to 10° C., followed by the addition of concentrated sulfuric acid(10 ml). The mixture was stirred, maintaining the temperature at 10° C. for 2 hrs, with the addition of a mixture of 30% hydrogen peroxide in 30% fuming sulfuric acid(25 ml/50 ml). The mixture was allowed to warm to room temperature and stirred for an additional 48 hrs. The reaction was then added to 300 ml of water with cooling and made very slightly basic with dropwise addition of 505 NaOH solution while the temperature was maintained at 20-25° C. The product was extracted using ether(4×150 ml) and dried with MgSO4. The solution was concentrated and purified by flash chromatography(2% MeOH/CH2Cl2) to give the desired product(2.94 g, 33%). 1H NMR (CDCl3): δ 8.45 (s, 1H), 2.68 (s, 3H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
[Compound]
Name
505
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
33%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([Br:8])=[C:6]([CH3:9])[C:5]([Br:10])=[CH:4][N:3]=1.OO.[OH2:13].[OH-:14].[Na+]>S(=O)(=O)(O)O>[N+:1]([C:2]1[C:7]([Br:8])=[C:6]([CH3:9])[C:5]([Br:10])=[CH:4][N:3]=1)([O-:14])=[O:13] |f:3.4|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
NC1=NC=C(C(=C1Br)C)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
25 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Four
Name
505
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for an additional 48 hrs
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 20-25° C
EXTRACTION
Type
EXTRACTION
Details
The product was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography(2% MeOH/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=NC=C(C(=C1Br)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 2.94 g
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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